3-(Pyridin-3-ylamino)propanenitrile
CAS No.: 101257-92-5
Cat. No.: VC0034513
Molecular Formula: C8H9N3
Molecular Weight: 147.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101257-92-5 |
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Molecular Formula | C8H9N3 |
Molecular Weight | 147.181 |
IUPAC Name | 3-(pyridin-3-ylamino)propanenitrile |
Standard InChI | InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2 |
Standard InChI Key | BUMNKYJITTZEJV-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)NCCC#N |
Introduction
Structural Characteristics
Molecular Composition
3-(Pyridin-3-ylamino)propanenitrile has the molecular formula C8H9N3, with a molecular weight of 147.18 g/mol . The structure features three distinct nitrogen atoms: one in the pyridine ring, one in the secondary amine linkage, and one in the terminal nitrile group. These structural elements can be represented through various chemical notations:
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SMILES: C1=CC(=CN=C1)NCCC#N
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InChI: InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2
The compound is identified in chemical databases by CAS number 101257-92-5 .
Structural Configuration
The molecular architecture of 3-(Pyridin-3-ylamino)propanenitrile creates a compound with multiple functional sites:
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The pyridine ring provides an aromatic system with a basic nitrogen atom
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The secondary amine (-NH-) connects the pyridine ring to the aliphatic chain
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The propanenitrile chain (-CH2CH2CN) terminates with a nitrile functional group
This structural arrangement creates a molecule with several potential interaction sites, making it useful for various chemical reactions and potentially active in biological systems.
Physical Properties
Appearance and State
3-(Pyridin-3-ylamino)propanenitrile typically appears as a colorless to pale yellow substance that may exist as either a liquid or solid depending on temperature and purity conditions . At standard laboratory conditions, it is often observed as a solid with a defined melting point.
Key Physical Parameters
The compound possesses several characteristic physical properties that aid in its identification and handling, as summarized in Table 1.
Table 1: Physical Properties of 3-(Pyridin-3-ylamino)propanenitrile
Property | Value | Reference |
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Molecular Weight | 147.18 g/mol | |
Melting Point | 57-58°C | |
Physical State | Colorless to pale yellow solid/liquid | |
Solubility | Soluble in polar organic solvents | |
CAS Number | 101257-92-5 |
Spectroscopic Properties
Analytical data for 3-(Pyridin-3-ylamino)propanenitrile includes predicted collision cross section values for various adducts, which are valuable for mass spectrometry analysis, particularly in ion mobility spectrometry studies.
Table 2: Predicted Collision Cross Section Data for 3-(Pyridin-3-ylamino)propanenitrile
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 148.08693 | 134.9 |
[M+Na]+ | 170.06887 | 146.6 |
[M+NH4]+ | 165.11347 | 139.9 |
[M+K]+ | 186.04281 | 136.6 |
[M-H]- | 146.07237 | 129.9 |
[M+Na-2H]- | 168.05432 | 139.9 |
[M]+ | 147.07910 | 134.2 |
[M]- | 147.08020 | 134.2 |
Chemical Reactivity
Functional Group Reactivity
The chemical behavior of 3-(Pyridin-3-ylamino)propanenitrile is largely determined by its three key functional groups:
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The pyridine ring is electron-deficient and can participate in nucleophilic substitution reactions. The pyridine nitrogen serves as a potential site for protonation, coordination with metals, or alkylation.
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The secondary amine (-NH-) can function as both a hydrogen bond donor and acceptor. This group can undergo typical secondary amine reactions including N-alkylation, acylation, and sulfonylation.
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The nitrile group (-CN) represents a versatile functional group that can be transformed into various other functionalities. It can be hydrolyzed to form carboxylic acids or amides, reduced to form primary amines, or participate in nucleophilic addition reactions.
Chemical Transformations
The presence of multiple reactive sites allows 3-(Pyridin-3-ylamino)propanenitrile to serve as a versatile building block for the synthesis of more complex compounds. For example, the nitrile group provides opportunities for carbon chain extension and functional group diversification through various transformations.
These chemical properties make 3-(Pyridin-3-ylamino)propanenitrile valuable as an intermediate in organic synthesis, particularly in the development of compounds with potential pharmaceutical activity.
Applications and Uses
3-(Pyridin-3-ylamino)propanenitrile has several potential applications across different fields due to its unique structural features and reactive functional groups.
Pharmaceutical Applications
The compound's structure, containing both a pyridine ring and a nitrile group, makes it potentially valuable in pharmaceutical research and development . Related compounds with similar structural elements have been investigated for their biological activities. For example, a study mentioned in the search results described a related compound, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which demonstrated activity against glycogen synthase kinase-3β with an IC50 value of 2.24 μM .
Chemical Intermediate
3-(Pyridin-3-ylamino)propanenitrile can serve as a versatile intermediate in the synthesis of more complex molecules . The functional groups present in the structure allow for various chemical transformations, enabling the creation of diverse chemical libraries for research purposes.
Analytical Methods for Identification
Several analytical techniques can be employed for the identification and characterization of 3-(Pyridin-3-ylamino)propanenitrile:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The expected spectrum would include signals for aromatic protons of the pyridine ring (typically in the range of 7-9 ppm), the NH proton (3-5 ppm), and methylene protons adjacent to the nitrile and amine groups (2-4 ppm).
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands, particularly for the nitrile stretch (typically around 2200-2300 cm-1) and the NH stretch of the secondary amine (typically 3300-3500 cm-1).
Mass Spectrometry: Based on the molecular formula C8H9N3, the expected molecular ion peak would be at m/z 147.18, with characteristic fragmentation patterns providing structural confirmation.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both identification and purity assessment of 3-(Pyridin-3-ylamino)propanenitrile.
Gas Chromatography-Mass Spectrometry (GC-MS): This combined technique allows for both separation and structural identification.
Physical Methods
Melting Point Determination: The melting point of 3-(Pyridin-3-ylamino)propanenitrile (57-58°C) serves as a simple but effective identification parameter when used in conjunction with other analytical techniques.
Research Findings and Relevance
While specific research focusing on 3-(Pyridin-3-ylamino)propanenitrile itself appears limited in the literature, studies on structurally related compounds provide insight into potential applications and properties:
Related Compounds with Biological Activity
Research described in the search results indicates that compounds containing the propanenitrile moiety attached to heterocyclic structures can exhibit biological activity. For instance, a study mentioned in search result reports on (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which demonstrated activity against glycogen synthase kinase-3β, an important enzyme involved in various cellular processes.
This finding suggests that 3-(Pyridin-3-ylamino)propanenitrile might serve as a valuable scaffold for developing compounds with potential biological activities, particularly those targeting kinases or other enzymes.
Chemical Diversity and Library Development
The functional groups present in 3-(Pyridin-3-ylamino)propanenitrile allow for diverse chemical transformations, making it a potential building block for the creation of chemical libraries. Such libraries are valuable in medicinal chemistry and drug discovery efforts, where systematic structural variations can lead to the identification of compounds with improved properties or activities.
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